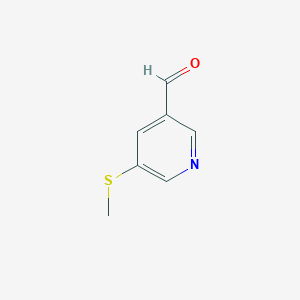

5-(Methylthio)nicotinaldehyde

Description

5-(Methylthio)nicotinaldehyde is a pyridine derivative featuring an aldehyde group at position 3 and a methylthio (-SMe) substituent at position 5. The compound’s molecular formula is inferred as C₇H₇NOS, with a molecular weight of approximately 153.20 g/mol based on structural analogy.

Properties

IUPAC Name |

5-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIRCHWWQLKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)nicotinaldehyde can be achieved through several methods. One common approach involves the catalytic reduction of 3-cyanopyridine in the presence of Raney nickel under hydrogen atmosphere . This method is efficient and yields high purity products. Another method involves the reaction of 3-pyridinecarboxaldehyde with methylthiol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications. The use of advanced catalytic systems and controlled reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Methylthio)nicotinaldehyde has shown potential in drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound can influence cellular metabolism by modulating NAD (Nicotinamide Adenine Dinucleotide) levels, which is crucial for energy production and metabolic pathways. Studies have suggested that it may enhance NAD biosynthesis, potentially leading to increased viability of cancer cells under stress conditions .

- Enzyme Modulation : The compound exhibits interactions with enzymes involved in NAD metabolism. It has been observed to act as an inhibitor for specific dehydrogenases, providing insights into its potential therapeutic roles in metabolic disorders.

Biochemical Studies

- NAD Biosynthesis Pathway : this compound serves as a precursor in the NAD biosynthesis pathway. Its ability to replenish NAD levels can counteract oxidative stress in cells, making it a candidate for further exploration in treatments for conditions related to mitochondrial dysfunction.

- Oxidative Stress Response : By maintaining NAD levels, this compound may enhance the activity of antioxidant enzymes, thus playing a role in protecting cells from oxidative damage.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds. This application is significant in developing new materials with specific electronic or optical properties .

Study on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that treatment with the compound led to increased NAD levels and enhanced cell viability under stress conditions. The IC50 values determined for its effects on cell proliferation showed promising results compared to standard chemotherapeutic agents.

Enzyme Kinetics Analysis

Research involving enzyme kinetics revealed that this compound acts as an inhibitor for specific dehydrogenases involved in NAD metabolism. The inhibition constants (Ki) were calculated, indicating a competitive inhibition mechanism, which suggests potential therapeutic applications in metabolic regulation .

Mechanism of Action

The mechanism of action of 5-(Methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-Methoxy-5-methylnicotinaldehyde

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- CAS Number : 1203499-47-1

- Substituents :

- Methoxy (-OCH₃) at position 2.

- Methyl (-CH₃) at position 5.

- Functional Group : Aldehyde at position 3.

- Key Differences :

- The methoxy and methyl groups at positions 2 and 5 contrast with the single methylthio group at position 5 in 5-(Methylthio)nicotinaldehyde.

- The sulfur atom in the methylthio group increases molecular weight and may enhance nucleophilicity compared to the oxygen in methoxy.

- Applications include use as a synthetic intermediate in organic chemistry, particularly in heterocyclic synthesis .

6-Methylnicotinic Acid

- Molecular Formula: C₇H₇NO₂

- CAS Number : 3222-47-7

- Substituents : Methyl (-CH₃) at position 6.

- Functional Group : Carboxylic acid (-COOH) at position 3.

- Key Differences :

- The carboxylic acid group replaces the aldehyde, significantly altering reactivity and solubility.

- The methyl group at position 6 (vs. 5 in the target compound) affects steric and electronic interactions.

- Applications include pharmaceutical intermediates, leveraging its solubility in aqueous environments .

Methylthio-Containing Gliotoxin Derivatives

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural and Reactivity Insights

Analytical Techniques

- NMR and MS : As demonstrated in , methylthio-containing compounds require detailed ¹H/¹³C NMR and high-resolution MS for structural confirmation, particularly to distinguish sulfur-related shifts .

Biological Activity

5-(Methylthio)nicotinaldehyde, also known as 4-Methyl-5-(methylthio)nicotinaldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological assessment, and various applications of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group attached to the nicotinaldehyde structure. The synthesis typically involves multi-step organic reactions, including oxidation and reduction processes. The compound can be synthesized through various methods, often involving the use of specific reagents under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cell lines, including SH-SY5Y neuroblastoma cells. These studies revealed that at specific concentrations (e.g., 10 μM), the compound demonstrated a significant mitigating effect on calcium ion overload in neuronal cells, which is critical in neurodegenerative disease contexts .

| Cell Line | Concentration (μM) | Effect on Viability |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 1, 3, 10, 30 | Mitigated Ca²⁺ elevation by ~50% at 10 μM |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. Additionally, the methylthio group enhances lipophilicity, facilitating cellular uptake .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.

Case Study 2: Neuroprotective Effects

In another study assessing neuroprotective properties, the compound was shown to reduce oxidative stress markers in SH-SY5Y cells exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration .

Comparative Analysis with Similar Compounds

The following table compares this compound with other nicotinaldehyde derivatives regarding their biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective | Moderate | Covalent bonding with proteins |

| 4-Methyl-3-nitro-5-(methylthio)nicotinaldehyde | Limited | High | Inhibition of enzyme activity |

| 4-Methyl-5-(ethylthio)nicotinaldehyde | Moderate | Low | Membrane disruption |

Q & A

Q. What are the primary synthetic routes for 5-(Methylthio)nicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs like 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde are synthesized via Suzuki-Miyaura coupling between halogenated nicotinaldehydes and organoboron reagents under palladium catalysis . For this compound, thiolation of 5-chloronicotinaldehyde using methylthiolate nucleophiles (e.g., NaSMe) in polar aprotic solvents (DMF, DMSO) at 60–80°C is plausible. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating the aldehyde group without side reactions .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylthio group at C5, aldehyde proton at ~9.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNOS: 181.03 g/mol).

- Chromatography : HPLC or GC-MS monitors purity (>95%), especially for reactive aldehydes prone to oxidation .

Comparative analysis with structurally similar compounds (e.g., 5-Chloro-2-methoxynicotinaldehyde, MW 171.58 g/mol) helps identify spectral deviations .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from structural variations or assay conditions. For example:

- Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., methylthio vs. methoxy).

- Standardize assays (e.g., consistent cell lines, incubation times).

- Use computational docking to predict binding affinities to biological targets (e.g., kinase enzymes) .

Q. What retrosynthesis strategies are applicable for designing novel this compound derivatives?

- Methodological Answer : Retrosynthetic planning leverages databases (Reaxys, Pistachio) and AI models to identify feasible precursors. For example:

- Step 1 : Disconnect the methylthio group via nucleophilic displacement (e.g., replace -SMe with -Cl for precursor 5-chloronicotinaldehyde).

- Step 2 : Use cross-coupling (e.g., Buchwald-Hartwig amination) to introduce heterocyclic moieties.

AI tools predict reaction feasibility using heuristic scoring (template relevance ≥0.01) and prioritize routes with minimal steps .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects (e.g., aldehyde electrophilicity, sulfur lone-pair interactions). For instance:

- Aldol Condensation : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.

- Nucleophilic Attack : Simulate transition states for thiolate or amine additions to the aldehyde group.

Software (Gaussian, ORCA) paired with experimental validation (e.g., kinetic studies) refines predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.